molecular formula C16H21NO3 B168512 1-(3,4-Dimethoxycinnamoyl)piperidine CAS No. 128261-84-7

1-(3,4-Dimethoxycinnamoyl)piperidine

Cat. No. B168512
M. Wt: 275.34 g/mol
InChI Key: RDNRIBOBEOTFJG-VQHVLOKHSA-N
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Description

1-(3,4-Dimethoxycinnamoyl)piperidine is a synthesized piperidine analog . It possesses antimicrobial and antioxidant activity . The molecular formula of this compound is C16H21NO3 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular weight of 1-(3,4-Dimethoxycinnamoyl)piperidine is 275.34 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of this compound are 275.15214353 g/mol .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

1-(3,4-Dimethoxycinnamoyl)piperidine has a rotatable bond count of 4 . Its topological polar surface area is 38.8 Ų . The compound is covalently bonded and is canonicalized .

Scientific Research Applications

Piperine and Its Derivatives in Antimicrobial Activity

Piperine, a close relative of 1-(3,4-Dimethoxycinnamoyl)piperidine, has been shown to potentiate the efficacy of antibiotics like ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains. This enhancement is attributed to its inhibition of bacterial efflux pumps, leading to increased antibiotic accumulation in bacterial cells (Khan et al., 2006). Similarly, piperine has demonstrated effectiveness in combination with mupirocin, reducing the minimum inhibitory concentration (MIC) against S. aureus, which indicates its potential in enhancing antimicrobial activity (Mirza et al., 2011).

Applications in Antiplatelet and Antitumor Research

Derivatives of piperlongumine, structurally related to 1-(3,4-Dimethoxycinnamoyl)piperidine, have shown significant antiplatelet activity. A study found that these derivatives inhibited platelet aggregation, suggesting their potential use in preventing thrombosis (Park et al., 2008). Additionally, N-Trimethylene Dipiperidine Sulfonamides and Carboxamides, containing substituted piperidine structures, were synthesized and demonstrated potent antibacterial activities, indicating their potential as therapeutic agents (Vinaya et al., 2008).

Research in Glucolipid Metabolism and Diabetes Treatment

1-Deoxynojirimycin (DNJ), a piperidine alkaloid, has been studied for its effects on glucolipid metabolism. DNJ is recognized for its ability to regulate blood sugar levels and possesses antiviral and antitumor properties, making it a subject of interest in functional food and pharmaceutical research (Yi-ta, 2013).

Piperidine Derivatives in Corrosion Inhibition

Piperidine derivatives have been examined for their ability to inhibit corrosion on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been used to predict the inhibition efficiencies of these derivatives, indicating their potential in industrial applications (Kaya et al., 2016).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future .

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-8-6-13(12-15(14)20-2)7-9-16(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNRIBOBEOTFJG-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxycinnamoyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Venkatasamy, L Faas, AR Young, A Raman… - Bioorganic & medicinal …, 2004 - Elsevier
A wide range of piperine analogues has been synthesised in order to undertake a structure–activity study of their ability to stimulate melanocyte proliferation. Results demonstrate that …
Number of citations: 112 www.sciencedirect.com
H Xu, H Gao, F Liu, L Gong - Foods, 2022 - mdpi.com
In recent years, obesity has become an epidemic and an important public health concern. This study was designed to explore the anti-obesity effects of red-skin extracts (RSE) from …
Number of citations: 4 www.mdpi.com
D Wang, W Zhang, X Zhang, M Li, Q Wu… - Molecular …, 2023 - Wiley Online Library
Esophageal squamous cell carcinoma (ESCC) accounts for 90% of esophageal cancers and has a high mortality rate worldwide. The 5‐year survival rate of ESCC patients in …
Number of citations: 2 onlinelibrary.wiley.com

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